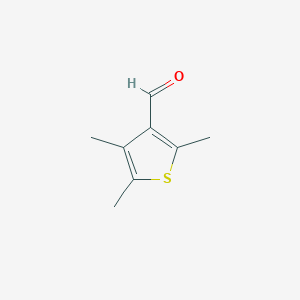![molecular formula C11H14N2O4 B1620746 3-{[(ジエチルアミノ)カルボニル]オキシ}-4-ピリジンカルボン酸 CAS No. 215364-83-3](/img/structure/B1620746.png)
3-{[(ジエチルアミノ)カルボニル]オキシ}-4-ピリジンカルボン酸
概要
説明
3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group
科学的研究の応用
3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylcarbamoyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
作用機序
The mechanism of action of 3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.
類似化合物との比較
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Uniqueness
3-{[(Diethylamino)carbonyl]oxy}-4-pyridinecarboxylic acid is unique due to its diethylcarbamoyloxy group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This functional group enhances its potential for forming stable complexes and participating in diverse chemical reactions.
特性
IUPAC Name |
3-(diethylcarbamoyloxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-3-13(4-2)11(16)17-9-7-12-6-5-8(9)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWZUWMMDWXKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363752 | |
| Record name | 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215364-83-3 | |
| Record name | 3-[(Diethylcarbamoyl)oxy]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)


![2-[2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy]ethanohydrazide](/img/structure/B1620686.png)
